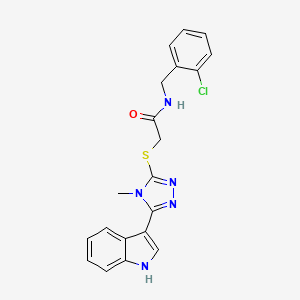
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorobenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorobenzyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN5OS and its molecular weight is 411.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorobenzyl)acetamide belongs to a class of triazole derivatives that have garnered significant interest due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure
The compound features a triazole ring , which is known for its pharmacological properties, linked to an indole moiety and a chlorobenzyl acetamide functional group. This structural configuration is believed to enhance its biological efficacy.
Anticancer Properties
Recent studies have indicated that triazole derivatives exhibit promising anticancer activities. For instance, compounds similar to the one have shown effectiveness against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating significant cytotoxicity . The mechanism behind this activity often involves the induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Triazole derivatives are known to possess broad-spectrum antibacterial and antifungal activities. For example, similar compounds have been tested against pathogens such as Staphylococcus aureus and Candida albicans, showing effective inhibition . This suggests potential utility in treating infections caused by resistant strains.
Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of this compound. Research indicates that triazole derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Mechanisms : Antibacterial effects may arise from disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Anticancer Activity : A derivative with a similar structure was tested against multiple cancer cell lines, demonstrating selective cytotoxicity and minimal effects on normal cells.
- Antimicrobial Efficacy Assessment : A series of triazole derivatives were evaluated for their antibacterial properties against clinically relevant strains, showing significant inhibition comparable to standard antibiotics .
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN5OS/c1-26-19(15-11-22-17-9-5-3-7-14(15)17)24-25-20(26)28-12-18(27)23-10-13-6-2-4-8-16(13)21/h2-9,11,22H,10,12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZACJPXBBQFZKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2Cl)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














